(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid
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Overview
Description
The compound (4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid is a complex organic molecule with a unique structure It features a hexahydronaphthalene core, which is a partially hydrogenated naphthalene ring system, and various functional groups, including a furan ring, a carboxylic acid group, and a methylbutenoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the hexahydronaphthalene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the furan ring: This step may involve a Friedel-Crafts acylation reaction followed by cyclization.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylbutenoyl ester are susceptible to oxidation, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: The compound can be reduced to form alcohols and alkanes.
Substitution: The functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound may find applications in the development of new materials, such as polymers and nanomaterials, due to its structural features.
Mechanism of Action
The mechanism of action of (4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid: can be compared with other hexahydronaphthalene derivatives and furan-containing compounds.
Hexahydronaphthalene derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Furan-containing compounds: These compounds contain a furan ring, which imparts unique reactivity and potential biological activity.
Uniqueness
The uniqueness of This compound lies in its combination of a hexahydronaphthalene core with a furan ring and various functional groups
Properties
CAS No. |
19902-44-4 |
---|---|
Molecular Formula |
C25H34O5 |
Molecular Weight |
414.542 |
IUPAC Name |
(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C25H34O5/c1-5-17(2)22(26)30-16-20-7-6-8-21-24(4,12-10-19-11-14-29-15-19)18(3)9-13-25(20,21)23(27)28/h5,7,11,14-15,18,21H,6,8-10,12-13,16H2,1-4H3,(H,27,28)/b17-5-/t18-,21+,24+,25-/m0/s1 |
InChI Key |
CZUZNUPRGZSCJO-KGUIWMLYSA-N |
SMILES |
CC=C(C)C(=O)OCC1=CCCC2C1(CCC(C2(C)CCC3=COC=C3)C)C(=O)O |
Origin of Product |
United States |
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